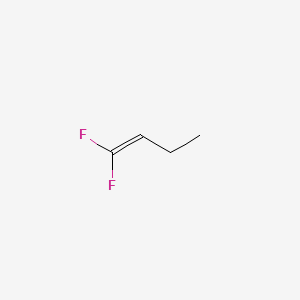

1,1-Difluorobut-1-ene

Description

Significance of gem-Difluorinated Organic Compounds in Contemporary Chemical Research

Gem-difluorinated compounds, particularly those containing the gem-difluoromethylene (CF2) group, are of paramount importance in contemporary chemical research. enamine.net This structural motif is increasingly found in pharmaceuticals and other biologically active compounds. enamine.netenamine.net The incorporation of a CF2 group can enhance a molecule's metabolic stability, binding affinity to biological targets, and modulate its lipophilicity and membrane permeability. enamine.netenamine.net For instance, the gem-difluoromethylene group can act as a bioisostere for a carbonyl group, a concept that has been effectively utilized in the design of enzyme inhibitors. thieme-connect.comnih.gov This mimicry allows for the modification of biologically active compounds to improve their therapeutic profiles. nih.gov

In medicinal chemistry, the introduction of fluorine can lead to more favorable pharmacokinetic and pharmacodynamic properties. enamine.net Studies on functionalized gem-difluorinated cycloalkanes have shown that the CF2 moiety influences acidity, basicity, lipophilicity, and aqueous solubility, all critical parameters in drug discovery. nih.govresearchgate.net The effect of gem-difluorination on lipophilicity can be complex, sometimes increasing it in heterocyclic derivatives while decreasing it in cycloalkane systems. chemrxiv.org

Historical Development of Fluorinated Alkene Synthesis and Reactivity Paradigms

The journey of fluorinated alkenes began in the early 20th century, but it was the mid-century's demand for novel materials like Teflon that spurred significant advancements. numberanalytics.com The development of new fluorinating agents and a deeper understanding of the unique chemistry of organofluorine compounds have been pivotal. numberanalytics.comnumberanalytics.com Initially, fluorination methods often required harsh reaction conditions. numberanalytics.com

A significant breakthrough in the synthesis of gem-difluoroalkenes was the adaptation of classic olefination reactions such as the Wittig, Horner-Wadsworth-Emmons, and Julia-Kocienski reactions. thieme-connect.com These methods provided reliable pathways to introduce the difluoromethylene group. Over the past five decades, considerable research has focused on developing more efficient and simpler protocols for the synthesis of gem-difluoroalkenes. thieme-connect.com

The development of electrophilic N-F fluorinating agents, such as N-fluoropyridinium salts, marked a major advancement, allowing for the fluorination of a wide range of nucleophilic organic compounds under mild conditions with high selectivity. beilstein-journals.orgbeilstein-journals.org More recent strategies have focused on catalytic methods, including transition-metal-catalyzed cross-coupling reactions and photoredox catalysis, to construct gem-difluoroalkenes. rsc.orgbohrium.com These modern techniques offer greater control and efficiency, expanding the accessibility and utility of this important class of compounds.

Specific Research Focus on 1,1-Difluorobut-1-ene as a Representative Model System within the gem-Difluoroalkene Class

Within the diverse family of gem-difluoroalkenes, this compound serves as a valuable and representative model system for studying the reactivity and potential applications of this class of compounds. Its relatively simple structure, featuring a four-carbon chain with a terminal gem-difluoroalkene moiety, makes it an ideal substrate for exploring fundamental reaction mechanisms and developing new synthetic methodologies. smolecule.com

Researchers utilize this compound to investigate a range of chemical transformations. Its double bond and two fluorine atoms make it an interesting building block in organic synthesis. smolecule.com Studies often explore its participation in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex molecular architectures. smolecule.com Furthermore, its reactivity patterns help in understanding the influence of the gem-difluoro group on the adjacent double bond, providing insights that can be extrapolated to more complex gem-difluoroalkene systems. The study of its interactions with various reagents and catalysts contributes to the broader understanding of fluorinated alkene chemistry, with potential applications in medicinal chemistry and materials science. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYICOSUAVXTZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382028 | |

| Record name | 1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-09-0 | |

| Record name | 1,1-difluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,1 Difluorobut 1 Ene and Its Analogues

Catalytic Synthesis Approaches for gem-Difluoroalkenes

Catalytic methods offer efficient and selective routes to gem-difluoroalkenes, often under mild reaction conditions. Transition metals and photoredox catalysts have proven particularly effective in facilitating these transformations.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper(I), Palladium)

Transition metal catalysis is a cornerstone for the synthesis of gem-difluoroalkenes. Palladium and copper catalysts, in particular, have been extensively utilized in various coupling reactions.

A notable example involves the synergistic use of copper and palladium catalysts in the borodifluorovinylation of alkynes. This method utilizes alkynes, difluoroethylene bromide, and B2pin2 to produce conjugated gem-difluoroalkene scaffolds with good functional group compatibility. semanticscholar.orgnih.gov Similarly, a copper and palladium co-catalyzed defluorinative coupling of gem-difluoroalkenes with acyl chlorides provides a practical route to α-fluorochalcones, which are important units in many bioactive compounds. acs.org

Palladium-catalyzed reactions have also been developed for the stereodivergent functionalization of the C–F bond in gem-difluoroalkenes. nih.gov Depending on the palladium catalyst used (Pd(II) or Pd(0)), it is possible to selectively synthesize either the Z or E isomer of monofluoroalkenes from the same starting material. nih.gov For instance, under Pd(II)-catalyzed conditions, reactions with arylboronic acids yield monofluoroalkenes with excellent diastereoselectivity. nih.gov In a different approach, palladium(II) chloride has been used to catalyze the electrophilic activation of 1,1-difluoro-1-alkenes, leading to the synthesis of oxindoles through an intramolecular amination process. tsukuba.ac.jpresearcher.life

Copper-catalyzed reactions have also shown significant utility. For instance, a copper-catalyzed hydroamination of gem-difluoroalkenes has been developed to synthesize a variety of α-difluoromethyl amines. acs.org This reaction proceeds through a Cu-H insertion into the gem-difluoroalkene. acs.org

| Catalyst System | Reaction Type | Starting Materials | Product Type | Key Features |

|---|---|---|---|---|

| Copper/Palladium | Borodifluorovinylation | Alkynes, difluoroethylene bromide, B2pin2 | Conjugated gem-difluoroalkenes | Good functional group compatibility. semanticscholar.orgnih.gov |

| Copper/Palladium | Defluorinative Coupling | gem-Difluoroalkenes, Acyl chlorides | α-Fluorochalcones | Practical method for important bioactive units. acs.org |

| Palladium(II) | C–F Bond Functionalization | gem-Difluoroalkenes, Arylboronic acids | (Z)-Monofluoroalkenes | Excellent diastereoselectivity. nih.gov |

| Palladium(0) | C–F Bond Functionalization | gem-Difluoroalkenes, Arylboronic acids | (E)-Monofluoroalkenes | Stereodivergent synthesis. nih.gov |

| Palladium(II) chloride | Electrophilic Activation/Intramolecular Amination | β,β-Difluorostyrenes with sulfonamido group | Oxindoles | Proceeds via 5-endo-trig cyclization. tsukuba.ac.jpresearcher.life |

| Copper | Hydroamination | gem-Difluoroalkenes | α-Difluoromethyl amines | Excellent regioselectivity. acs.org |

Photoredox-Catalyzed Transformations for Fluorinated Alkene Formation

Photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated alkenes under mild conditions. chemistryviews.org This approach often involves the generation of radical intermediates through single-electron transfer (SET) processes initiated by visible light. chemistryviews.orgupenn.edu

One strategy involves the defluoroalkylation of gem-difluoroalkenes with alcohols. chemistryviews.org Using a photocatalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) under blue LED light, various aryl-substituted gem-difluoroalkenes can be coupled with a range of alcohols to yield monofunctionalized products in moderate to excellent yields. chemistryviews.org The proposed mechanism involves the formation of an alkyl radical from the alcohol, which then combines with an alkenyl radical generated from the gem-difluoroalkene via fluoride (B91410) elimination. chemistryviews.org

Photoredox catalysis also enables the radical defluorinative alkylation of trifluoromethyl-substituted alkenes. researchgate.net This method allows for the convergent installation of various functional groups, including non-stabilized primary, secondary, and tertiary radicals, which can be challenging to achieve through traditional two-electron pathways. researchgate.net Furthermore, photoredox-mediated processes can be utilized in DNA-Encoded Library (DEL) synthesis to expand chemical diversity by enabling reactions like the hydroalkylation of DNA-conjugated trifluoromethyl-substituted alkenes. upenn.edu

Electrochemical Synthesis Routes for gem-Difluoroalkenes

Electrochemical methods provide a sustainable and often safer alternative for the synthesis of fluorinated compounds, including gem-difluoroalkenes. These techniques can avoid the use of harsh reagents and offer precise control over reaction conditions.

One electrochemical approach involves a convergent paired electrolysis strategy for the defluorinative thiolation of gem-difluoroalkenes. acs.org This method utilizes both the anodic and cathodic processes efficiently and is amenable to gram-scale synthesis. acs.org Another electrochemical method is the electroreductive decarboxylative/defluorinative coupling of N-hydroxyphthalimide esters and α-trifluoromethyl alkenes. researchgate.net This metal-free transformation is performed in an undivided cell using inexpensive carbon graphite (B72142) electrodes. researchgate.net

Flow electrochemistry has also been demonstrated as a safe and scalable tool for fluorination reactions. nih.gov This technique allows for the continuous generation and immediate use of reactive intermediates, such as (difluoroiodo)arenes, which can be toxic and unstable. nih.gov This approach has been successfully applied to a variety of hypervalent iodine-mediated transformations. nih.gov

Dehydrofluorination and Defluorinative Processes for the Construction of 1,1-Difluorinated Olefins

Dehydrofluorination and defluorinative processes are common strategies for introducing the double bond in 1,1-difluorinated olefins. These reactions typically involve the elimination of hydrogen fluoride or other fluorine-containing groups from a saturated precursor.

A novel and efficient method for the synthesis of arylacetamides involves the direct defluorinative amidation-hydrolysis reaction of gem-difluoroalkenes with various amines in the presence of potassium tert-butoxide (KOtBu) and water. rsc.org Chromium-catalyzed defluorinative reductive coupling of gem-difluoroalkenes with aliphatic aldehydes offers a mild and convenient route to silyl-protected β-fluorinated allylic alcohols with good functional group tolerance and moderate to excellent yields. nih.gov

Indium-Mediated and Other Novel Difluoroallylation Strategies

Indium-mediated reactions have been developed for the difluoroallylation of various substrates. While specific details on indium-mediated synthesis of 1,1-difluorobut-1-ene were not found in the provided search results, the general utility of indium in organofluorine chemistry is well-established.

Other novel strategies include the palladium-catalyzed fluoroarylation of 1,1-difluoroallenes, which proceeds smoothly under mild conditions to afford trifluoromethylated alkenes in moderate yields with excellent E-selectivity. researchgate.net The proposed mechanism involves a key trifluoromethylated vinyl silver intermediate generated through the nucleophilic addition of fluoride to the 1,1-difluoroallene. researchgate.net

Synthesis of Key Fluorinated Intermediates Related to the this compound Scaffold (e.g., (E)-4-ethoxy-1,1-difluorobut-3-en-2-one)

The synthesis of functionalized fluorinated intermediates is crucial for the subsequent construction of more complex molecules. (E)-4-ethoxy-1,1-difluorobut-3-en-2-one is a valuable building block in this regard. While the search results did not provide a direct synthesis for this specific compound, they did highlight the reactivity of a related precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO). researchgate.netresearchgate.net

ETFBO serves as a versatile precursor for trifluoromethyl-substituted heterocycles such as thiophenes, furans, and pyrroles. researchgate.net Its reactions with various nucleophiles, including phosphorus-based reagents, have been studied. For example, the reaction of (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with diethyl phosphite (B83602) yields a mixture of cis- and trans-diethyl(1-trifluoromethyl-3-ethoxy)allyl-phosphate. researchgate.net

| Methodology | Key Transformation | Catalyst/Reagent | Significance |

|---|---|---|---|

| Photoredox Catalysis | Defluoroalkylation | 4CzIPN, blue LED | Mild conditions, broad substrate scope. chemistryviews.org |

| Electrochemical Synthesis | Defluorinative Thiolation | Convergent paired electrolysis | Sustainable and scalable. acs.org |

| Dehydrofluorination/Defluorination | Amidation-Hydrolysis | KOtBu, H2O | Efficient synthesis of arylacetamides. rsc.org |

| Novel Difluoroallylation | Fluoroarylation of allenes | Palladium catalyst | Stereoselective synthesis of trifluoromethylated alkenes. researchgate.net |

| Intermediate Synthesis | Reactions of ETFBO | Phosphorus nucleophiles | Access to functionalized fluorinated building blocks. researchgate.net |

Mechanistic Investigations of 1,1 Difluorobut 1 Ene and Gem Difluoroalkene Reactivity

Transition Metal-Catalyzed Functionalizations of gem-Difluoroalkenes

Transition metal catalysis offers a powerful toolkit for the functionalization of gem-difluoroalkenes. Various metals, including palladium and copper, have been employed to forge new carbon-carbon and carbon-heteroatom bonds. A common feature in many of these reactions is the initial interaction of the metal with the double bond, leading to intermediates that can undergo a variety of subsequent transformations. A frequent challenge in these reactions is the propensity for β-fluoride elimination from organometallic intermediates, which can lead to undesired monofluorinated products. nih.gov Consequently, a significant area of research is dedicated to developing strategies that promote fluorine-retentive functionalizations. nih.gov

Palladium-Catalyzed Arylation and Isomerization Pathways

Palladium catalysts are widely used for cross-coupling reactions, and their application to gem-difluoroalkenes has enabled the introduction of aryl groups. The mechanism of these arylations often involves the functionalization of a C-F bond. acs.org For trisubstituted gem-difluoroalkenes, palladium-catalyzed reactions can exhibit stereoselectivity. For instance, the arylation of β,β-difluorostyrenes with boronic acids, catalyzed by a Pd(II) species, often yields the Z-isomer due to steric factors. nih.gov

A proposed catalytic cycle for the palladium-catalyzed arylation of a gem-difluoroalkene is depicted below:

| Step | Description | Intermediate |

| 1 | Oxidative addition of an aryl halide to a Pd(0) complex. | Aryl-Pd(II)-halide |

| 2 | Coordination of the gem-difluoroalkene to the Pd(II) center. | Aryl-Pd(II)-(alkene)-halide |

| 3 | Migratory insertion of the alkene into the Pd-aryl bond. | β,β-difluoroalkyl-Pd(II)-halide |

| 4 | β-Fluoride elimination. | Arylated monofluoroalkene and Pd(II)-fluoride |

| 5 | Reductive elimination or further reaction to regenerate the Pd(0) catalyst. | - |

Isomerization of the double bond is another potential pathway in palladium-catalyzed reactions of alkenes. While less studied specifically for 1,1-difluorobut-1-ene, mechanistic studies on other alkenes suggest that palladium hydride intermediates can play a key role in double bond migration. chemrxiv.org In the context of gem-difluoroalkenes, isomerization could compete with or follow functionalization, leading to a mixture of products.

Copper-Catalyzed Transformations and Selectivity

Copper catalysts have emerged as effective alternatives and complements to palladium in the functionalization of gem-difluoroalkenes. These reactions often proceed through different mechanisms and can offer unique selectivity. Copper-catalyzed reactions have been successfully applied for hydroamination, borylation, and silylation of gem-difluoroalkenes. nih.govnih.govacs.org

A key challenge in these transformations is controlling the regioselectivity and preventing β-fluoride elimination. The choice of ligand is often crucial in steering the reaction towards the desired outcome. For instance, in the copper-catalyzed hydroamination of gem-difluoroalkenes, the use of a chiral pyridine-derived ligand was shown to inhibit β-F elimination from the α-CF2H organocopper intermediate, enabling the synthesis of chiral α-difluoromethyl amines. nih.govscilit.com

The following table summarizes some copper-catalyzed transformations of gem-difluoroalkenes and the observed selectivity:

| Reaction | Reagent | Catalyst System | Product | Selectivity |

| Hydroamination | Amines | Cu-catalyst with chiral pyridine (B92270) ligand | Chiral α-difluoromethyl amines | High regio- and enantioselectivity |

| Borylation | B2pin2 | Cu(I)OAc / Xantphos | (Z)-fluorinated alkenyl pinacol (B44631) boronate esters | High (Z)-selectivity |

| Silylation | Silylboronates | Cu-catalyst | (Z)-vinylsilanes | High (Z)-selectivity |

Exploration of Organometallic Intermediates (e.g., β,β-difluoroalkyl–Pd intermediates)

The formation and reactivity of β,β-difluoroalkyl-metal intermediates are central to understanding the mechanisms of transition metal-catalyzed functionalizations of gem-difluoroalkenes. thieme-connect.com These intermediates are typically formed through the migratory insertion of the alkene into a metal-ligand bond. The stability and subsequent reaction pathways of these intermediates are highly dependent on the metal, the ligands, and the reaction conditions.

In palladium-catalyzed reactions, the β,β-difluoroalkyl–Pd intermediate is a key species. thieme-connect.comnih.govnih.gov Its fate often determines the outcome of the reaction. A common pathway is β-fluoride elimination, which is driven by the formation of a strong metal-fluoride bond and leads to a monofluoroalkene product. nih.gov However, under certain conditions, this intermediate can be trapped or undergo other reactions, leading to fluorine-retentive functionalization. For instance, reductive elimination from this intermediate can lead to the formation of a new C-C or C-heteroatom bond, preserving the difluoromethylene group. The direct observation and characterization of these intermediates are challenging but crucial for detailed mechanistic understanding. Spectroscopic techniques and computational studies are often employed to gain insights into their structure and reactivity. berkeley.edu

Strategies for Fluorine-Retentive Functionalization

Given the propensity for β-fluoride elimination, significant effort has been directed towards developing strategies that allow for the functionalization of gem-difluoroalkenes while retaining both fluorine atoms. nih.gov These fluorine-retentive strategies are highly valuable as they provide access to products containing the synthetically important difluoromethylene group.

Several approaches have been successfully developed:

Radical Reactions: As will be discussed in more detail in section 3.2, radical additions to the difluorinated carbon are inherently fluorine-retentive because the resulting β,β-difluororadical is stable against the elimination of a fluorine radical. thieme-connect.comnih.gov

Electrophilic Addition: The reaction of gem-difluoroalkenes with electrophiles can lead to the formation of a resonance-stabilized carbocation. Subsequent trapping of this cation with a nucleophile can result in a difunctionalized product with both fluorine atoms intact. thieme-connect.com

Concerted Cycloadditions: Cycloaddition reactions, which will be covered in section 3.3, are another important class of fluorine-retentive transformations.

Nucleophilic Addition with Trapping: While nucleophilic addition typically leads to an unstable β-fluoroanionic intermediate, this intermediate can be trapped by an internal or external electrophile before β-fluoride elimination can occur. thieme-connect.com

Radical Addition Chemistry to the Difluorinated Carbon Center

Radical addition reactions represent a powerful and increasingly popular strategy for the functionalization of gem-difluoroalkenes, including this compound. nih.gov A key advantage of radical pathways is that they generally avoid the formation of anionic intermediates that are prone to β-fluoride elimination, thus providing a reliable method for fluorine-retentive transformations. thieme-connect.compurdue.edu

The mechanism of radical addition to a gem-difluoroalkene typically involves the following steps:

Initiation: A radical initiator (e.g., a peroxide) generates a radical species.

Propagation: The generated radical adds to the electron-deficient difluorinated carbon of the gem-difluoroalkene. This regioselectivity is due to the electrophilic nature of the C1 carbon. thieme-connect.com This addition forms a new carbon-carbon or carbon-heteroatom bond and generates a stabilized β,β-difluororadical intermediate.

Chain Transfer: The β,β-difluororadical then abstracts an atom (e.g., a hydrogen atom) from a suitable donor to afford the final product and regenerate the chain-carrying radical.

This methodology has been successfully applied to a variety of radical precursors, leading to the formation of diverse difluoromethylene-containing compounds. For example, the hydrophosphinylation of gem-difluoroalkenes can be initiated by peroxides. purdue.edu

Cycloaddition Reactions Involving Difluorinated Alkenes

Cycloaddition reactions are another important class of transformations for gem-difluoroalkenes that typically proceed with retention of the fluorine atoms. The electron-deficient nature of the double bond in gem-difluoroalkenes makes them good partners in various cycloaddition reactions.

One common type of cycloaddition is the [2+2] cycloaddition. For instance, heating gem-difluoroalkenes can promote dimerization or reaction with other alkenes to form cyclobutane (B1203170) derivatives. nih.gov These reactions often proceed through a diradical intermediate.

Palladium-catalyzed [3+2] cycloadditions have also been developed for the synthesis of five-membered rings containing a difluoromethylene group. For example, the reaction of gem-difluoroalkenes with vinyl epoxides or vinylethylene carbonates can lead to the formation of enantioenriched 2,2-difluorotetrahydrofurans. researchgate.net The mechanism of these reactions likely involves the formation of a zwitterionic intermediate. nih.gov

Furthermore, [3+2] cycloaddition reactions of unstable difluoromethylphosphonate-containing diazoalkanes with vinyl sulfones have been developed, providing an efficient route to functionalized fluorinated pyrazoline derivatives. acs.org

[2+2] Cycloadditions

The [2+2] cycloaddition is a photochemical or thermal reaction that forms a four-membered ring from two unsaturated molecules. For gem-difluoroalkenes like this compound, the mechanism of this reaction is a subject of detailed investigation. Theoretical studies suggest that thermal [2+2] cycloadditions involving simple olefins often proceed through a stepwise, diradical mechanism rather than a concerted pathway, which is typically forbidden by the Woodward-Hoffmann rules. masterorganicchemistry.comyoutube.com

In the context of fluorinated alkenes, the reaction of tetrafluoroethylene (B6358150) with butadiene has been shown to favor a stepwise [2+2] cycloaddition under kinetic control, forming a vinylcyclobutane derivative. youtube.com This preference is attributed to the lower distortion energy of the diene in the stepwise transition state compared to the concerted [4+2] pathway. youtube.com Similarly, the cycloaddition of 1,1-dichloro-2,2-difluoroethene with allenes has been rationalized to proceed through the formation of stereoisomeric diradical intermediates. chemtube3d.com

For this compound, a similar stepwise mechanism is anticipated in its [2+2] cycloadditions. The reaction would likely initiate with the formation of a carbon-carbon bond to generate a diradical intermediate, which then undergoes ring closure to form the cyclobutane ring. The regioselectivity of the addition would be influenced by the stability of the resulting diradical intermediate. DFT-based reactivity indices can be employed to predict the regioselectivity in such reactions. researchgate.net

Table 1: Mechanistic Aspects of [2+2] Cycloadditions Involving Fluorinated Alkenes

| Reactants | Proposed Mechanism | Key Intermediates | Factors Influencing Regioselectivity |

| Tetrafluoroethylene + Butadiene | Stepwise | Diradical | Kinetic vs. Thermodynamic Control, Diene Distortion Energy youtube.com |

| 1,1-Dichloro-2,2-difluoroethene + Allenes | Stepwise | Stereoisomeric Diradicals | Stability of Diradical Intermediates chemtube3d.com |

| General Olefins | Generally Diradical (Thermal) | Diradical | Frontier Molecular Orbital Interactions masterorganicchemistry.com |

| Triplet Carbonyls + Alkenes (Paterno-Büchi) | Stepwise (Triplet) | 1,4-Diradical | Local Softness, Spin Philicity researchgate.net |

[3+2] Cycloadditions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are versatile reactions for the synthesis of five-membered heterocyclic rings. nih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile. Gem-difluoroalkenes, including this compound, can serve as effective dipolarophiles.

A notable example is the morpholine-mediated defluorinative [3+2] cycloaddition of gem-difluoroalkenes with organic azides. nih.govrsc.org Mechanistic studies, including 19F NMR, indicate that this reaction does not proceed via a direct cycloaddition. Instead, it involves an initial addition-elimination of morpholine (B109124) to the gem-difluoroalkene. This intermediate then undergoes a [3+2] cycloaddition with the organic azide (B81097) to furnish highly substituted 1,2,3-triazoles with excellent regioselectivity. nih.gov The regioselectivity is dictated by the initial nucleophilic attack of morpholine at the α-position of the gem-difluoroalkene. nih.gov

Theoretical studies on the [3+2] cycloaddition of 1,1-difluoroallene with nitrones and diazoalkanes, from the perspective of Molecular Electron Density Theory (MEDT), provide further insights into the reactivity of related gem-difluoro systems. masterorganicchemistry.com These studies help in understanding the electronic factors that govern the reaction mechanism and selectivity. The polarity of gem-difluoroalkenes is reversed compared to α-fluoronitroalkenes, with nucleophilic attack occurring at the α-position. nih.gov

The versatility of gem-difluorinated compounds in [3+2] cycloadditions is further demonstrated by the rhodium-catalyzed reaction of gem-difluorinated cyclopropanes with internal olefins, which yields gem-difluorinated cyclopentanes. youtube.comtotal-synthesis.com This highlights the utility of these fluorinated building blocks in constructing complex carbocyclic systems.

Table 2: Examples of [3+2] Cycloadditions with gem-Difluoro Systems

| gem-Difluoro Substrate | 1,3-Dipole | Key Mechanistic Feature | Product |

| gem-Difluoroalkenes | Organic Azides (with Morpholine) | Addition-elimination followed by cycloaddition nih.govrsc.org | 1,4,5-Trisubstituted-1,2,3-triazoles nih.gov |

| 1,1-Difluoroallene | Nitrones, Diazoalkanes | Theoretical studies (MEDT) elucidate electronic control masterorganicchemistry.com | Five-membered heterocycles |

| gem-Difluorinated Cyclopropanes | Internal Olefins (Rh-catalyzed) | Use as "CF2" C3 synthons youtube.comtotal-synthesis.com | gem-Difluorinated cyclopentanes youtube.com |

[4+2] Cycloadditions (Diels-Alder Reactions)

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the formation of six-membered rings in a stereospecific manner. wikipedia.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. organic-chemistry.org The presence of two electron-withdrawing fluorine atoms on the double bond of this compound is expected to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org This electronic feature should render it a competent dienophile for reactions with electron-rich dienes.

According to Frontier Molecular Orbital (FMO) theory, the primary interaction in a normal electron demand Diels-Alder reaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. wikipedia.org The fluorine atoms in this compound would lower its LUMO energy, thereby decreasing the HOMO-LUMO energy gap with an electron-rich diene and accelerating the reaction. organic-chemistry.org

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and this compound can be predicted by considering the orbital coefficients of the frontier orbitals or by analyzing the resonance structures of the reactants. youtube.comvanderbilt.edu Generally, the reaction favors the formation of the constitutional isomer where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile. masterorganicchemistry.com In the case of this compound, the C2 carbon would be the more electrophilic center due to the polarization caused by the fluorine atoms.

While direct examples of this compound in Diels-Alder reactions are not extensively documented in the provided search results, the reactivity of related fluorinated compounds provides valuable insights. For instance, a one-pot cross-enyne metathesis (CEYM)–Diels–Alder reaction of gem-difluoropropargylic alkynes has been developed. nih.gov In this process, a gem-difluorinated diene is generated in situ, which then readily participates in [4+2] cycloadditions with various dienophiles. nih.gov Furthermore, gold(I)-catalyzed [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones has been reported, leading to the formation of ring-difluorinated dihydro-2H-pyrans. rsc.org This reaction proceeds through a β-aurated, charge-localized difluoroallylic carbocation, showcasing an alternative pathway for the formation of six-membered rings involving a difluoroalkene moiety. rsc.org

Table 3: Predicted Reactivity of this compound in Diels-Alder Reactions

| Feature | Influence of gem-Difluoro Group | Theoretical Basis | Expected Outcome |

| Reactivity | Electron-withdrawing, lowers LUMO energy | Frontier Molecular Orbital (FMO) Theory organic-chemistry.orgwikipedia.org | Acts as a good dienophile with electron-rich dienes |

| Regioselectivity | Polarizes the double bond, making C2 electrophilic | Analysis of orbital coefficients and resonance structures youtube.comvanderbilt.edu | Predictable formation of "ortho" or "para" regioisomers depending on the diene |

| Stereoselectivity | Concerted pericyclic mechanism | Woodward-Hoffmann Rules wikipedia.org | Retention of dienophile stereochemistry in the product |

Electrophilic Activation and Nucleophilic Attack Pathways at the Difluorinated Position

The electronic properties of the C=CF2 unit in 1,1-difluoroalkenes make it susceptible to both electrophilic activation and subsequent nucleophilic attack. The fluorine atoms, being highly electronegative, polarize the π-bond, rendering the β-carbon electron-deficient and the α-carbon (the CF2 carbon) a site for potential nucleophilic attack, often after an initial electrophilic interaction.

Transition metal catalysis can be employed to activate 1,1-difluoroalkenes towards nucleophilic attack. For instance, gold catalysts have been shown to facilitate the electrophilic activation of 1,1-difluoroallenes. wikipedia.org This activation leads to the formation of β-aurated, charge-localized difluoroallylic carbocations. These intermediates are stabilized by the two fluorine substituents and undergo regioselective nucleophilic attack. The regioselectivity of the nucleophilic addition is dependent on the nature of the nucleophile. Hard nucleophiles, such as phenols, carboxylic acids, and sulfonic acids, tend to attack at the α-position, while softer nucleophiles like amides and thiols favor γ-addition. wikipedia.org This methodology provides a pathway to selectively introduce nucleophiles at different positions of the difluoroallyl system.

The concept of nucleophile-assisted alkene activation has also been explored, where the interaction between a tethered nucleophile and the π-system of an alkene raises the alkene's HOMO energy, making it more susceptible to electrophilic attack. masterorganicchemistry.com While this is generally applied to activate alkenes for electrophilic addition, the principles could be relevant in understanding the reactivity of functionalized 1,1-difluoroalkenes where an intramolecular nucleophile might pre-associate with the double bond.

Furthermore, the reaction of 1,1-difluoro-1-alkenes with intramolecular nitrogen, oxygen, sulfur, and carbon nucleophiles can proceed via a 5-endo-trig cyclization. This process, which is typically disfavored by Baldwin's rules, is facilitated by the presence of the two vinylic fluorine atoms. The reaction proceeds through an intramolecular nucleophilic substitution of one of the vinylic fluorines. khanacademy.org

Unanticipated Rearrangement Mechanisms in Fluorinated Systems

The introduction of fluorine into a molecule can lead to unexpected reaction pathways and rearrangements. These rearrangements are often driven by the unique electronic properties of fluorine, such as its high electronegativity and the stability of the fluoride (B91410) ion as a leaving group. While general rearrangement reactions in organic chemistry often involve carbocation intermediates leading to hydride or alkyl shifts to form more stable carbocations, fluorinated systems can exhibit more complex rearrangement patterns. youtube.comresearchgate.net

In the context of gem-difluoroalkenes, rearrangements can be a consequence of reactions that generate carbocationic or other reactive intermediates in proximity to the difluorinated carbon. For example, the hypervalent iodine-catalyzed gem-difluorination of enynes can proceed with a formal 1,2-shift of the alkyne group, which is mechanistically related to a phenonium-ion type rearrangement. This type of rearrangement allows for the synthesis of versatile homopropargylic difluorides.

While specific unanticipated rearrangements of this compound are not detailed in the provided search results, the general principles of carbocation rearrangements suggest that if a carbocation were to be formed at the C2 position of this compound (for instance, through electrophilic addition), a hydride shift from the C3 position could potentially occur, leading to a more stable carbocation. However, the strong electron-withdrawing effect of the adjacent CF2 group would likely destabilize a carbocation at C2, possibly favoring alternative reaction pathways over rearrangement.

The study of fluorinated systems often reveals novel mechanistic pathways, and it is plausible that under certain reaction conditions, this compound could undergo rearrangements that are not commonly observed for its non-fluorinated counterparts. These could be triggered by the formation of specific intermediates where the fluorine atoms can participate in or influence the rearrangement process.

Enantioselective and Regioselective Control in this compound Transformations

Achieving high levels of enantioselectivity and regioselectivity is a central goal in modern organic synthesis. For reactions involving this compound and other gem-difluoroalkenes, the development of stereoselective methods is crucial for accessing chiral fluorinated molecules with potential applications in medicinal chemistry and materials science.

Enantioselective control in cycloaddition reactions of gem-difluoroalkenes has been successfully demonstrated. For example, the palladium-catalyzed asymmetric formal [3+2] cycloaddition of gem-difluoroalkenes with racemic vinyl epoxides or vinylethylene carbonates, using a chiral (R)-BINAP ligand, affords enantioenriched 2,2-difluorotetrahydrofurans with good yields and excellent enantiomeric excesses.

Regioselectivity is also a key aspect of gem-difluoroalkene reactivity. As discussed in the context of [3+2] cycloadditions, the morpholine-mediated reaction with organic azides proceeds with complete regiocontrol, leading to the formation of 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov This selectivity is a direct consequence of the initial regioselective nucleophilic attack of morpholine on the gem-difluoroalkene. nih.gov

In the realm of electrophilic activation, the gold-catalyzed reactions of 1,1-difluoroallenes demonstrate tunable regioselectivity based on the hardness of the nucleophile. wikipedia.org This allows for the selective formation of either α- or γ-substituted products.

Furthermore, highly regioselective catalytic 1,1-difluorination of enynes has been achieved, which proceeds via a fluorinative alkyne-phenonium-ion rearrangement. This method provides access to homopropargylic difluorides with excellent control of regioselectivity. The regiochemical outcome is unambiguous, with the deuterium (B1214612) atom being incorporated exclusively at the propargylic position in labeling experiments, confirming a 1,2-alkynyl migration.

Advanced Spectroscopic Analysis for Reaction Pathway and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the connectivity and chemical environment of atoms. For fluorinated compounds like 1,1-Difluorobut-1-ene, multinuclear NMR, including ¹⁹F, ¹H, and ¹³C nuclei, is particularly powerful.

Fluorine-19 NMR (¹⁹F NMR) for Characterizing Fluorine Environments and Coupling Patterns

Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. huji.ac.il With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus provides sharp signals over a wide chemical shift range, minimizing the likelihood of signal overlap. wikipedia.orgthermofisher.com

For this compound (CH₃CH₂CH=CF₂), the two chemically equivalent fluorine atoms on the terminal carbon are expected to produce a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is anticipated to be in the region characteristic of geminal difluoroalkenes. The typical chemical shift range for -CF₂- groups is between +80 to +140 ppm relative to CFCl₃. ucsb.edu

The multiplicity of the ¹⁹F NMR signal is dictated by spin-spin coupling with neighboring protons. The two fluorine atoms will couple with the vinylic proton on the adjacent carbon (C2) and the two protons on the C3 carbon. This would result in a complex multiplet due to geminal and vicinal H-F couplings. Long-range coupling to the methyl protons might also be observed. The magnitude of these coupling constants provides valuable structural information. wikipedia.org

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nuclei | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Confirmation and Identification of Reaction Intermediates

Proton NMR (¹H NMR) provides information on the number and types of hydrogen atoms present in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl (CH₃), methylene (CH₂), and vinylic (CH) protons. docbrown.info

The methyl protons would likely appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons would be expected to show a more complex pattern, a quartet of triplets, due to coupling with both the methyl and the vinylic protons. The vinylic proton signal would be split into a triplet by the methylene protons and further split by the two geminal fluorine atoms, resulting in a triplet of triplets. The electronegativity of the fluorine atoms would cause a downfield shift of the vinylic proton signal compared to non-fluorinated butene. libretexts.org

Carbon-13 NMR (¹³C NMR) offers insight into the carbon framework of the molecule. udel.edu For this compound, four distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the hybridization and the electronic environment. oregonstate.edu The carbon atom bonded to the two fluorine atoms (C1) is expected to be significantly shifted downfield and will appear as a triplet due to one-bond C-F coupling. The other vinylic carbon (C2) will also be affected by the fluorine atoms, showing a smaller C-F coupling. The signals for the ethyl group carbons (C3 and C4) will be in the typical aliphatic region. For comparison, the ¹³C NMR chemical shifts for but-1-ene are approximately 113 ppm (=CH₂), 140 ppm (=CH), 27 ppm (-CH₂-), and 13 ppm (-CH₃). docbrown.info The presence of fluorine atoms in this compound would significantly alter the shifts of C1 and C2.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Atom | Predicted Chemical Shift (δ) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | CH₃ | ~ 1.0 ppm | Triplet (t) |

| ¹H | CH₂ | ~ 2.2 ppm | Quartet of triplets (qt) |

| ¹H | =CH | ~ 5.0 - 6.0 ppm | Triplet of triplets (tt) |

| ¹³C | C4 (CH₃) | ~ 13 ppm | Singlet |

| ¹³C | C3 (CH₂) | ~ 25-30 ppm | Singlet |

| ¹³C | C2 (=CH) | ~ 130-140 ppm | Triplet (due to ²JCF) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and In-Situ Reaction Monitoring

FTIR spectroscopy is a valuable tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. gia.eduresearchgate.netupi.edu In the context of this compound, FTIR can confirm the presence of the carbon-carbon double bond (C=C) and the carbon-fluorine (C-F) bonds. gemmoraman.com

The C=C stretching vibration in alkenes typically appears in the region of 1680-1630 cm⁻¹. spectroscopyonline.com The vinylic C-H stretching vibration is expected just above 3000 cm⁻¹. The most characteristic absorptions for this compound, however, will be the strong C-F stretching bands. These typically appear in the range of 1350-1000 cm⁻¹. The presence of two fluorine atoms on the same carbon will likely result in two distinct, strong absorption bands corresponding to symmetric and asymmetric stretching modes. researchgate.net

FTIR spectroscopy is also well-suited for in-situ reaction monitoring. By tracking the appearance or disappearance of characteristic absorption bands over time, one can follow the progress of a reaction involving this compound, such as polymerization or addition reactions across the double bond.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H | Stretch | 3050 - 3150 | Medium |

| C-H (alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C=C | Stretch | 1630 - 1680 | Medium-Weak |

| C-F | Asymmetric Stretch | 1200 - 1350 | Strong |

Mass Spectrometry for Product and Mechanistic Intermediate Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. khanacademy.org It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for structural elucidation and identification of reaction products and intermediates.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (92.09 g/mol ). nih.gov The fragmentation of the molecular ion is expected to follow pathways characteristic of both alkenes and halogenated compounds. youtube.com

Common fragmentation pathways for alkenes involve cleavage of the allylic bond. youtube.com For this compound, this would lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion [CH=CF₂]⁺ at m/z 63. Another possible fragmentation is the loss of a methyl radical (•CH₃) to give a [CH₂CH=CF₂]⁺ ion at m/z 77.

Due to the presence of fluorine, fragmentation involving the loss of a fluorine atom (F•) to form an [M-19]⁺ ion at m/z 73, or the loss of hydrogen fluoride (B91410) (HF) to give an [M-20]⁺ ion at m/z 72, is also plausible. whitman.edu The relative abundance of these fragment ions provides a fingerprint for the molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 92 | [CH₃CH₂CH=CF₂]⁺ (Molecular Ion) | - |

| 77 | [CH₂CH=CF₂]⁺ | •CH₃ |

| 73 | [C₄H₆F]⁺ | •F |

| 72 | [C₄H₅F]⁺ | HF |

1,1 Difluorobut 1 Ene As a Versatile Synthetic Building Block

Strategic Utility in the Construction of Complex Organic Molecules

The gem-difluoroalkene moiety within 1,1-difluorobut-1-ene serves as a unique functional handle for constructing complex molecular architectures. This structural unit can act as a bioisostere for a carbonyl group, particularly ketones, which are often susceptible to metabolic reduction in biological systems. By replacing a ketone with the more stable gem-difluoroalkene, medicinal chemists can improve the metabolic stability and oral bioavailability of drug candidates. nih.gov

The synthetic utility of 1,1-difluoroalkenes is demonstrated in their participation in various carbon-carbon bond-forming reactions. For instance, visible-light-mediated photoredox catalysis allows for the defluorinative alkylation of related trifluoromethyl-substituted alkenes to generate functional group-rich gem-difluoroalkenes. nih.gov This approach enables the convergent installation of primary, secondary, and tertiary alkyl groups, which would be challenging to achieve through traditional two-electron pathways. nih.gov Furthermore, organocopper(I) reagents have been shown to react with 1,1-difluoroallenes, a related class of compounds, to produce γ-branched 1,1-difluoro-1-alkenes, showcasing another route to increase molecular complexity. orgsyn.org

Incorporation into Fluorinated Phosphonate (B1237965) Derivatives (e.g., diethyl 1,1-difluorobut-3-enylphosphonate)

Fluorinated phosphonates are significant targets in medicinal chemistry, often designed as analogues of biologically important phosphates. The difluoromethylenephosphonate group (-CF2P(O)(OR)2) in particular is a non-hydrolyzable mimic of the phosphate (B84403) group. While direct synthesis of diethyl 1,1-difluorobut-3-enylphosphonate from this compound is not prominently detailed in the reviewed literature, the chemistry of related compounds provides a clear pathway for such transformations.

The synthesis of α,α-difluoromethylene phosphonates can be achieved through various methods, including the reaction of difluorocarbene with trialkyl phosphites or the Michaelis-Arbuzov reaction of bromodifluoromethylphosphonates with nucleophiles. researchgate.net Free radical chain reactions involving the addition of phosphonyl radicals to gem-difluoroenol ethers have also been employed to prepare carbohydrate difluoromethylenephosphonates. bioorganica.com.ua These established methods for creating C-CF2-P bonds suggest that this compound could be functionalized at the allylic position (C3) followed by introduction of the phosphonate moiety, or undergo a direct addition reaction across the double bond under specific conditions to yield fluorinated phosphonate derivatives.

Precursor for the Synthesis of Functionalized Heterocyclic Systems

This compound and related 1,1-difluoro-1-alkenes are effective precursors for constructing ring-fluorinated heterocyclic compounds. The presence of the two vinylic fluorine atoms is critical, as it facilitates cyclization pathways that are otherwise disfavored according to Baldwin's rules. researchgate.net

Specifically, 1,1-difluoro-1-butenes bearing a homoallylic nucleophile (such as a tosylamide, hydroxyl, or mercapto group) can undergo a 5-endo-trig cyclization. researchgate.net This intramolecular nucleophilic substitution of a vinylic fluorine atom leads to the formation of five-membered heterocyclic rings. This strategy has been successfully used to synthesize various functionalized heterocycles, as detailed in the table below. researchgate.net

| Starting Material Substructure | Intramolecular Nucleophile | Product Class |

|---|---|---|

| 1,1-Difluorobutene with homoallylic tosylamide | Nitrogen (Tosylamide) | 2-Fluoro-2-pyrroline |

| 1,1-Difluorobutene with homoallylic alcohol | Oxygen (Hydroxyl) | 5-Fluoro-2,3-dihydrofuran |

| 1,1-Difluorobutene with homoallylic thiol | Sulfur (Mercapto) | 5-Fluoro-2,3-dihydrothiophene |

Furthermore, cycloaddition reactions provide another powerful route to heterocycles. While the specific cycloaddition reactions of this compound are not extensively detailed, related 1,1-difluoroallenes undergo gold(I)-catalyzed [4+2] cycloaddition with α,β-unsaturated ketones to yield ring-difluorinated dihydro-2H-pyrans. rsc.org This highlights the potential of gem-difluoroalkenes and related systems to participate in concerted or stepwise cycloadditions to build complex heterocyclic frameworks. rsc.orgacs.org

Integration into Target-Oriented Synthesis of Bioactive Fluorinated Analogues

The strategic placement of fluorine atoms can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as bioavailability, metabolic resistance, and binding affinity. researchgate.net this compound provides a scaffold that can be elaborated into more complex structures for evaluation as potential therapeutic agents. The gem-difluoroalkene group is a key pharmacophore that can mimic other functional groups and introduce favorable properties. researchgate.net

The synthesis of bioactive compounds often involves multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. researchgate.net Fluorinated building blocks are frequently incorporated in these reactions to generate libraries of novel compounds for biological screening. For example, the isobutyl group is common in many drugs, and its replacement with a hexafluoroisobutyl group, which maintains a similar shape but has vastly different electronic properties, can lead to new bioactive analogues. academie-sciences.fr While a direct application of this compound in a completed synthesis of a specific drug is not detailed, its utility as a building block for creating fluorinated analogues of natural products and other bioactive molecules is a key area of research. oaepublish.com

Development of Stereochemically Defined Fluorinated Scaffolds

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in drug design, as different stereoisomers can have vastly different biological activities. The development of methods for the stereoselective synthesis of fluorinated compounds is therefore a significant goal. Reactions involving this compound and other fluoroalkenes can be controlled to produce specific stereoisomers.

Key concepts in these transformations are regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed, e.g., syn or anti addition). masterorganicchemistry.com For example, asymmetric [2+1] cycloaddition reactions between alkenes and difluoroalkyl-substituted carbenes, catalyzed by rhodium complexes, provide a route to enantioenriched difluoroalkyl-substituted cyclopropanes with high yields and excellent enantioselectivity. nih.gov This demonstrates that the double bond of a fluorinated alkene can be approached in a highly controlled manner to set new stereocenters. Similarly, catalytic, diastereoselective 1,2-difluorination of alkenes has been achieved using an aryl iodide catalyst, often proceeding with high levels of diastereoselectivity. nih.gov These advanced catalytic methods provide the tools necessary to convert simple starting materials like this compound into complex, stereochemically defined fluorinated scaffolds for various applications.

Environmental and Atmospheric Chemistry Considerations of Fluorinated Alkenes

Atmospheric Lifetimes and Photochemical Degradation Mechanisms of Fluorinated Alkenes

Hydrofluoroolefins (HFOs), the class of compounds to which 1,1-difluorobut-1-ene belongs, are characterized by their short atmospheric lifetimes, typically on the order of a few days. fluorocarbons.orgwikipedia.org This is a direct result of the presence of the carbon-carbon double bond, which makes them susceptible to attack by atmospheric oxidants. wikipedia.org The primary degradation pathway for these compounds in the troposphere is through photochemical oxidation initiated by reactions with hydroxyl radicals (OH), ozone (O3), and to a lesser extent, nitrate radicals (NO3). The double bond is the most reactive site in the molecule, and its cleavage leads to the breakdown of the original compound into smaller, oxygenated products.

Reactivity of Fluorinated Alkenes Toward Atmospheric Radicals (e.g., Hydroxyl (OH) Radicals)

The dominant removal mechanism for fluorinated alkenes in the atmosphere is their reaction with the hydroxyl (OH) radical. wikipedia.org The OH radical readily adds across the double bond, initiating a series of oxidation reactions. The rate of this reaction is a key determinant of the compound's atmospheric lifetime.

The reactivity of the C=C bond towards OH radicals is influenced by the degree and position of fluorine substitution. While detailed kinetic data for this compound is not available, studies on other fluorinated alkenes provide insight into these structure-reactivity relationships. The rate constants for the reaction of OH radicals with various hydrocarbons, including alkanes and alkenes, have been extensively studied to understand their atmospheric persistence. copernicus.orgsemanticscholar.orgdntb.gov.uamdpi.com

Table 1: Reactivity of Selected Compounds with OH Radicals

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Hydrofluoroolefins (general) | High | Days |

| Hydrofluorocarbons (general) | Low | Years |

Note: This table provides a general comparison. Specific values vary depending on the individual compound and atmospheric conditions.

Formation and Fate of Volatile Fluorinated Degradation Products in the Atmosphere

The atmospheric degradation of fluorinated alkenes leads to the formation of a variety of volatile fluorinated compounds. The specific products formed depend on the structure of the parent alkene and the atmospheric conditions. A significant concern associated with the degradation of some HFOs is the formation of trifluoroacetic acid (TFA). norden.orgeia-international.orgopenaccessgovernment.org TFA is a highly persistent and mobile substance in the environment, and its accumulation in water bodies is a subject of ongoing research and environmental assessment. norden.orgeia-international.org

For example, the widely used refrigerant HFO-1234yf has been shown to completely break down into TFA. norden.orgopenaccessgovernment.org This has raised concerns about the long-term environmental consequences of large-scale HFO deployment. eia-international.org

Another potential degradation product of concern is fluoroform (HFC-23), a potent greenhouse gas with a long atmospheric lifetime. refindustry.com Recent studies have shown that some HFOs can partially decompose to form small amounts of fluoroform under atmospheric conditions. refindustry.com

The degradation of this compound is expected to proceed through the formation of an initial radical adduct with OH, followed by reaction with oxygen and subsequent decomposition. The likely products would include smaller carbonyl compounds and fluorinated acids. However, without specific experimental studies, the exact nature and yield of these degradation products remain speculative. The thermal degradation of other fluorinated polymers, such as polytetrafluoroethylene (PTFE), has been shown to produce a variety of perfluorinated compounds. dioxin20xx.org

Table 2: Potential Atmospheric Degradation Products of Fluorinated Alkenes

| Degradation Product | Environmental Concern |

| Trifluoroacetic Acid (TFA) | Persistent, mobile in water |

| Fluoroform (HFC-23) | Potent greenhouse gas |

| Carbonyl Fluoride (B91410) (COF2) | Hydrolyzes to HF and CO2 |

| Formyl Fluoride (HC(O)F) | Short atmospheric lifetime |

Source: fluorocarbons.org

General Environmental Fate and Transport Considerations for Fluorinated Unsaturated Compounds

The environmental fate of fluorinated unsaturated compounds is largely governed by their physical and chemical properties. Due to their volatility, the primary mode of transport for these compounds is through the atmosphere. nih.govacs.org Their relatively short atmospheric lifetimes mean that they are likely to be degraded relatively close to their emission sources.

However, their degradation products, particularly persistent substances like TFA, can have a much wider environmental distribution. nih.gov TFA is highly soluble in water and does not readily adsorb to soil or sediment, leading to its accumulation in aquatic environments. norden.org

Research on Environmental Transformation and Persistence of Related Fluorinated Classes

Extensive research has been conducted on the environmental transformation and persistence of various classes of fluorinated compounds. Studies on per- and polyfluoroalkyl substances (PFAS) have highlighted their extreme persistence in the environment. nih.gov While HFOs are designed to be less persistent than traditional PFAS, the formation of persistent degradation products like TFA links them to this broader class of environmental contaminants. norden.org

Laboratory experiments with the refrigerant HFO-1234yf have shown that it is recalcitrant to microbial degradation under both oxic and anoxic conditions. nih.govacs.org This suggests that once these compounds enter terrestrial or aquatic environments, their primary degradation pathway is likely to be slow abiotic processes. nih.govacs.org

Future Research Directions and Emerging Paradigms

Development of Sustainable and Greener Synthetic Methodologies for 1,1-Difluorobut-1-ene

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods for producing this compound and other gem-difluoroalkenes. Future research will prioritize the use of non-toxic reagents, renewable feedstocks, and energy-efficient reaction conditions. A significant area of focus is the replacement of traditional fluorinating agents, which are often hazardous and produce stoichiometric amounts of waste, with more sustainable alternatives.

Key research trends include:

Catalytic Fluorination: Minimizing waste and improving atom economy through the use of catalytic amounts of fluorinating agents.

Flow Chemistry: Implementing continuous flow processes to enhance safety, improve reaction control, and enable seamless scale-up of fluorination reactions.

Alternative Energy Sources: Utilizing photochemical and electrochemical methods to drive fluorination reactions, often under milder conditions than traditional thermal methods.

Bio-inspired Catalysis: Exploring enzymatic and biomimetic approaches for selective C-F bond formation.

These greener approaches aim to reduce the environmental footprint associated with the synthesis of fluorinated compounds while improving efficiency and safety.

Exploration of Unconventional Activation Modes for gem-Difluoroalkene Reactivity

The unique electronic properties of the gem-difluoroalkene moiety in compounds like this compound offer a rich landscape for exploring novel reactivity patterns. While traditional nucleophilic and electrophilic additions are well-established, future research will increasingly focus on unconventional activation modes to unlock new synthetic transformations.

Emerging areas of investigation include:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for generating radical intermediates from gem-difluoroalkenes, enabling a wide range of previously inaccessible transformations. This approach allows for the formation of C-C and C-heteroatom bonds under mild conditions.

Electrochemistry: Electrochemical methods provide a reagent-free approach to generate radical ions from gem-difluoroalkenes, offering a sustainable alternative to chemical oxidants and reductants. This technique allows for precise control over the redox potential, enabling selective transformations.

Mechanochemistry: The use of mechanical force to induce chemical reactions is a burgeoning field that holds promise for the solid-state synthesis and transformation of gem-difluoroalkenes, potentially reducing solvent waste.

Radical Reactions: The radical reactions of gem-difluoroalkenes are an efficient way to synthesize difluorinated compounds.

By harnessing these unconventional activation modes, chemists can expand the synthetic utility of this compound and its derivatives, leading to the discovery of new reactions and the synthesis of novel fluorinated molecules.

Leveraging Machine Learning and Artificial Intelligence in Predictive Fluorination Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of fluorine chemistry. These computational tools can accelerate the discovery and optimization of fluorination reactions by predicting reaction outcomes, identifying optimal reaction conditions, and even proposing novel synthetic routes.

| Application Area | AI/ML Approach | Specific Task |

| Reaction Outcome Prediction | Supervised Learning | Predicting the regioselectivity and stereoselectivity of fluorination reactions. |

| Catalyst Design | Generative Models | Designing novel catalysts with enhanced activity and selectivity for specific transformations. |

| Retrosynthesis | Tree-search algorithms | Proposing efficient synthetic pathways to complex fluorinated target molecules. |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Predicting the physicochemical and biological properties of novel organofluorine compounds. |

By leveraging the power of AI and ML, researchers can navigate the complex multidimensional space of reaction parameters to more efficiently design and execute the synthesis of fluorinated molecules like this compound. This data-driven approach will not only accelerate the pace of discovery but also lead to a deeper understanding of the underlying principles governing fluorination chemistry.

Interdisciplinary Research Opportunities in Fluorine Chemistry

The unique properties of organofluorine compounds make them highly valuable in a wide range of scientific disciplines. Future progress in fluorine chemistry will be driven by interdisciplinary collaborations that leverage the expertise of chemists, biologists, materials scientists, and engineers.

Key areas for interdisciplinary research include:

Medicinal Chemistry: The introduction of fluorine atoms can significantly impact the metabolic stability, bioavailability, and binding affinity of drug candidates. The difluoromethyl group (CHF2) is of particular interest in this field. Continued collaboration between synthetic chemists and medicinal chemists is crucial for the design and synthesis of new fluorinated drugs.

Agrochemicals: Fluorinated compounds play a vital role in modern agriculture as herbicides, insecticides, and fungicides. The trifluoromethyl group (CF3) is a common feature in these molecules. Interdisciplinary research will focus on developing more effective and environmentally friendly agrochemicals.

Materials Science: The unique properties of fluorinated polymers and materials, such as high thermal stability, chemical resistance, and low surface energy, make them indispensable in a variety of applications. Research at the interface of fluorine chemistry and materials science will lead to the development of new high-performance materials.

Chemical Biology: Fluorinated probes and labels are valuable tools for studying biological systems. Collaborations between chemists and biologists will enable the development of new imaging agents and diagnostic tools.

By fostering these interdisciplinary partnerships, the full potential of fluorine chemistry and compounds like this compound can be realized to address pressing societal needs in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-Difluorobut-1-ene in laboratory settings?

- Methodology : The compound can be synthesized via halogenation or dehydrohalogenation of butene derivatives. A common approach involves fluorination of 1-chlorobut-1-ene using fluorinating agents like HF or KF under controlled conditions. Catalysts such as FeCl₃ or AlCl₃ enhance reaction efficiency, with yields optimized at 60–80°C .

- Key Considerations : Reaction purity is monitored via GC-MS, and inert atmospheres (e.g., N₂) prevent side reactions. Industrial-scale methods may use continuous flow reactors for heat management and scalability .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ≈ -120 to -150 ppm for CF₂ groups) .

- GC-MS : Confirms molecular ion peaks (m/z ≈ 98 for [M]⁺) and fragmentation patterns.

- IR Spectroscopy : Detects C=C stretching (~1650 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Data Table :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 98.08 g/mol | PubChem |

| Boiling Point | ~20–25°C | Experimental |

Q. What factors influence the stability of this compound under storage conditions?

- Decomposition Pathways : Exposure to UV light or moisture may trigger hydrolysis or radical reactions.

- Mitigation Strategies : Store in amber glass under inert gas (e.g., Ar). Stability assays (TGA/DSC) show thermal decomposition above 150°C .

Advanced Research Questions

Q. How do reaction mechanisms differ between this compound and its halogenated analogs (e.g., 4-Chloro-1,1-difluorobut-1-ene)?

- Mechanistic Insights :

- Substitution Reactions : The absence of chlorine in this compound reduces nucleophilic substitution likelihood. Fluorine’s electronegativity directs electrophilic addition (e.g., H₂O adds to the double bond via Markovnikov rule) .

- DFT Calculations : Molecular modeling reveals lower activation energy for fluorinated alkenes in radical copolymerization compared to chlorinated analogs .

Q. What challenges arise in copolymerizing this compound with vinylidene fluoride (VDF), and how are they addressed?

- Experimental Design :

- Radical Initiation : Use AIBN or peroxides at 70–90°C. Monitor monomer feed ratios (e.g., 1:1 VDF:this compound) to control copolymer composition.

- Characterization : GPC analyzes molecular weight distribution; DSC measures Tg shifts (e.g., Tg ≈ -30°C for copolymers vs. -40°C for pure PVDF) .

- Data Contradictions : Conflicting reports on copolymer crystallinity may stem from varying initiator concentrations or reaction times .

Q. How can computational methods predict the environmental fate or toxicity of this compound?

- Tools :

- QSPR Models : Estimate biodegradation rates using fragment-based descriptors (e.g., fluorine atom count).

- Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

Q. What methodologies resolve contradictions in reported reaction yields or byproduct profiles?

- Case Study : Discrepancies in epoxidation yields (20–50%) may arise from peroxide purity or solvent polarity.

- Resolution :

- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent (e.g., CH₂Cl₂ vs. THF) to identify critical factors.

- HPLC-MS : Quantify byproducts (e.g., diols from over-oxidation) .

Methodological Guidelines

- Data Interpretation : Use statistical tools (e.g., ANOVA) to validate reproducibility. For spectral data, reference databases like PubChem or Reaxys ensure accurate peak assignments .

- Safety Protocols : Follow ECHA guidelines for handling fluorinated compounds, including fume hood use and emergency showers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.